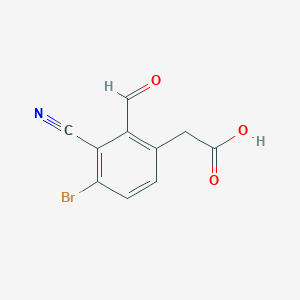

![molecular formula C8H12Cl2N4 B1414256 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 93113-10-1](/img/structure/B1414256.png)

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Overview

Description

“2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride” is a chemical compound that belongs to the class of triazolo-pyridines . Triazolo-pyridines are significant heterocycles that exhibit broad biological activities . They have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of triazolo-pyridine derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine was synthesized with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis Techniques

A significant area of research involving this compound is the development of synthesis techniques for [1,2,4]triazolo[4,3-a]pyridines, a class of compounds to which it belongs. For instance, oxidative cyclization of pyridinyl guanidine derivatives has been explored as a method for synthesizing [1,2,4]triazolo[1,5-a]pyridin-2-amines and [1,2,4]triazolo[4,3-a]pyridin-3-amines. Such reactions have been facilitated using N-chlorosuccinimide and aqueous potassium carbonate, demonstrating the one-pot synthesis potential of these compounds under certain conditions (Ishimoto et al., 2015). Additionally, palladium-catalyzed chemoselective monoarylation of hydrazides has been employed for synthesizing various [1,2,4]triazolo[4,3-a]pyridines, highlighting the method's efficiency in producing analogs with diverse substituents (Reichelt et al., 2010).

Material Applications

Research has also focused on the application of [1,2,4]triazolo[4,3-a]pyridines in material science, particularly in the development of organic light-emitting diodes (OLEDs). For example, bipolar red host materials based on [1,2,4]-triazolo[4,3-a]-pyridine have been synthesized for use in red phosphorescent OLEDs. These materials, such as tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine (TPATP) and tris(4′-([1,2,4]triazolo[4,3-a]pyridin-3-yl)biphenyl-4-yl)amine (TPAPTP), have shown promising electroluminescent performance, demonstrating the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives in advanced electronic applications (Kang et al., 2017).

Structural Studies

Structural characterization is another important aspect of research on these compounds. The molecular and crystal structure of related derivatives, such as 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has been elucidated, providing insights into their crystalline arrangements and potential interactions in solid-state forms. Such studies are crucial for understanding the physicochemical properties and stability of these compounds (Dolzhenko et al., 2011).

Mechanism of Action

Target of Action

Compounds with a similar triazolo[4,3-a]pyridine structure have been found to exhibit inhibitory activities towards certain kinases .

Mode of Action

It’s known that triazolo[4,3-a]pyridine derivatives can bind to their target proteins, inhibiting their function . The specific interactions between this compound and its targets, and the resulting changes, would need further investigation.

Biochemical Pathways

Based on the inhibitory activities of similar compounds, it can be inferred that the compound might affect pathways involving its target proteins .

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines .

properties

IUPAC Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-5-4-8-11-10-7-3-1-2-6-12(7)8;;/h1-3,6H,4-5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWZIRLJATVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid](/img/structure/B1414181.png)